Zometapine - 51022-73-2

Zometapine

Catalog Number: EVT-1785189
CAS Number: 51022-73-2
Molecular Formula: C14H15ClN4
Molecular Weight: 274.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Zometapine is synthesized from a combination of chemical precursors, primarily involving the reaction of various aromatic and aliphatic amines with pyrazole derivatives. Its classification as a pyrazolodiazepine highlights its structural features that combine elements of both pyrazole and diazepine compounds, which are known for their psychoactive properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of Zometapine typically involves a multi-step process starting with the formation of the pyrazole ring. One common approach is to react o-phenylenediamine with cinnamic acid in the presence of hydrochloric acid, followed by refluxing in ethylene glycol. This process can be outlined as follows:

  1. Formation of Intermediate: Cinnamic acid is added to a mixture of hydrochloric acid and o-phenylenediamine.
  2. Refluxing: The mixture is refluxed at temperatures between 70–90 °C for several hours.
  3. Isolation: The reaction mixture is cooled, poured into water, and the resulting solid is filtered.
  4. Purification: The product is washed, dried, and recrystallized from ethanol to yield pure Zometapine .

Characterization Techniques

Characterization of Zometapine involves various analytical techniques:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Used to determine the structure and purity of the compound.
  • Fourier Transform Infrared Spectroscopy (FTIR): Helps identify functional groups present in the molecule.
  • Mass Spectrometry: Confirms molecular weight and structure .
Molecular Structure Analysis

Structure and Data

Zometapine's molecular formula is C15H16N4OC_{15}H_{16}N_{4}O, and its structure includes a pyrazole ring fused with a diazepine moiety. The compound exhibits several functional groups that contribute to its biological activity:

  • Pyrazole Ring: Essential for its antidepressant properties.
  • Diazepine Structure: Imparts psychoactive effects similar to traditional benzodiazepines.

The structural representation can be visualized using molecular modeling software, which aids in understanding its interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Zometapine undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties. Key reactions include:

  • Substitution Reactions: Where functional groups on the aromatic rings can be substituted to improve activity or selectivity.
  • Hydrogenation: Potential modifications to increase stability or alter solubility characteristics.

These reactions are typically carried out under controlled conditions using solvents like tetrahydrofuran or dimethyl sulfoxide, facilitating efficient transformations while minimizing side products .

Mechanism of Action

Process and Data

Zometapine's mechanism of action appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Preclinical studies suggest that Zometapine may enhance serotonergic activity, which is crucial for its antidepressant effects.

The drug's unique profile allows it to selectively target certain receptor subtypes, potentially leading to fewer side effects compared to traditional antidepressants . Data from behavioral tests indicate that Zometapine effectively reverses stress-induced depressive behaviors in animal models.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting point of Zometapine has been recorded around 150–155 °C, indicating good thermal stability.
  • Solubility: It exhibits moderate solubility in polar solvents like water but is more soluble in organic solvents such as ethanol.

Chemical Properties

  • Stability: Zometapine shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The presence of reactive functional groups makes it amenable to further chemical modifications aimed at enhancing therapeutic efficacy .
Applications

Scientific Uses

Zometapine has potential applications in the treatment of depression and anxiety disorders due to its unique pharmacological profile. Its development as an antidepressant could lead to new therapeutic options for patients who do not respond well to existing treatments. Additionally, ongoing research may explore its efficacy in other neuropsychiatric conditions .

Historical Development and Contextualization of Zometapine

Emergence of Pyrazolodiazepines in Psychopharmacology

The mid-20th century witnessed a transformative era in psychopharmacology characterized by serendipitous discoveries that fundamentally reshaped psychiatric treatment paradigms. Within this context, benzodiazepines emerged as a dominant therapeutic class following the introduction of chlordiazepoxide in 1960, primarily utilized for their anxiolytic and sedative properties [4] [8]. However, the limitations of classical benzodiazepines—particularly their potential for dependence, sedation, and lack of efficacy in mood disorders—prompted investigations into structurally related heterocyclic compounds with potentially divergent pharmacological profiles. This research trajectory led to the development of pyrazolodiazepines, a structurally innovative chemotype designed to retain the favorable pharmacokinetic properties of benzodiazepines while redirecting biological activity toward antidepressant rather than anxiolytic endpoints. Zometapine (CI-781) emerged as the prototypical compound from this investigative effort, representing a deliberate structural hybridization that incorporated a pyrazole ring system fused to a diazepine scaffold, thereby creating a novel psychotropic agent distinct from both conventional antidepressants and classical benzodiazepines [5] [9].

The exploration of pyrazolodiazepines occurred alongside growing recognition of the heterogeneity of GABAergic systems. Researchers hypothesized that structural modifications targeting specific GABA_A receptor subunits or incorporating multimodal pharmacodynamic actions might yield compounds with unique therapeutic applications beyond sedation. This period also witnessed increasing interest in the relationship between neurotransmitter systems and affective disorders, providing a theoretical foundation for targeting compounds with potential dual activity across GABAergic and monoaminergic systems. Pyrazolodiazepines thus represented a rational attempt to leverage the established bioavailability and safety profiles of benzodiazepine-like structures while redirecting therapeutic effects toward mood elevation rather than anxiety reduction [4] [8].

Zometapine’s Structural Innovation: Divergence from Classical Antidepressants

Zometapine's molecular architecture represents a significant departure from established antidepressant classes. Its chemical identity is defined as 4-(3-chlorophenyl)-1,3-dimethyl-6,7-dihydro-2H-pyrazolo[3,4-e][1,4]diazepine, with the empirical formula C₁₄H₁₅ClN₄ and a molecular weight of 274.75 g/mol [1] [5]. The molecule features a bicyclic pyrazolodiazepine core where a pyrazole ring is fused to a seven-membered diazepine ring, creating a distinctive scaffold absent in other antidepressant pharmacophores. This core differentiates it fundamentally from the tricyclic antidepressants (characterized by their three-ring structure with an alkylamine side chain) and selective serotonin reuptake inhibitors (typically featuring halogenated phenyl rings connected to amino groups via short linkers) [5] [7].

  • Table 1: Structural Comparison of Zometapine with Classical Antidepressant Classes
    Structural FeatureTricyclic Antidepressants (e.g., Imipramine)SSRIs (e.g., Fluoxetine)Zometapine
    Core Ring SystemLinearly fused three aromatic ringsAryloxypropylaminePyrazolo[3,4-e][1,4]diazepine
    Nitrogen Atoms1 (tertiary amine in side chain)1 (secondary amine)4 (within fused rings)
    Chlorine SubstitutionOccasionally present on aromatic ringRarePresent at meta position
    Molecular Weight Range~250-350 g/mol~300-400 g/mol274.75 g/mol
    Structural Benzodiazepine ResemblanceAbsentAbsentHigh (pyrazolodiazepine)

The molecular structure exhibits isosteric replacement of the benzene ring in traditional 1,4-benzodiazepines with a pyrazole ring, a modification predicted to significantly alter receptor binding profiles. X-ray crystallography and computational studies confirm that the molecule adopts a planar conformation at the pyrazole ring with slight puckering in the diazepine ring, potentially influencing its ability to interact with neuronal targets. The presence of the 3-chlorophenyl substituent at position 4 and the N-methyl group on the pyrazole ring create distinct electronic and steric properties differentiating it from anxiolytic benzodiazepines like diazepam [7] [9]. This unique architecture positions zometapine as a structurally novel antidepressant agent, later classified as a pyrazolodiazepine derivative bearing closer resemblance to thienodiazepines than to any contemporary antidepressant class [5].

Early Pharmacological Rationale for Antidepressant Activity

The preclinical pharmacological profile of zometapine suggested a mechanistically distinct antidepressant candidate. Initial animal testing utilized the chronic unpredictable stress (CUS) model in rats, a paradigm designed to induce behavioral and physiological analogs of human depression, including anhedonia (measured via reduced sucrose preference) and behavioral despair [3]. Following three weeks of oral administration, zometapine demonstrated dose-dependent reversal of stress-induced behavioral depression. Crucially, this reversal was selectively observed in animals subjected to acute noise stress, indicating potential normalization of stress response systems rather than generalized stimulation. Efficacy was quantified through two primary measures: reduction in immobility time in forced swim tests (indicating diminished behavioral despair) and normalization of defecation frequency (a physiological indicator of stress reactivity) [3].

Neuroendocrine investigations complemented these behavioral findings. Chronically stressed rats exhibited dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, manifested as elevated basal corticosterone levels. Zometapine treatment induced a partial normalization of this corticosterone elevation, suggesting a potential role in modulating neuroendocrine stress responses. This HPA axis modulation represented a plausible mechanism distinct from monoamine reuptake inhibition, potentially aligning with emerging theories linking HPA hyperactivity to depression pathogenesis [3].

The compound’s activity profile was notably divergent from classical antidepressants. While effective in reversing stress-induced deficits and HPA axis abnormalities, zometapine exhibited inconsistent activity in certain traditional screening tests for antidepressants (e.g., some models of learned helplessness), prompting researchers to characterize its preclinical profile as "unusual" [3]. This divergence, coupled with its structural novelty, supported its classification proposal as representing a new class of antidepressant. Early clinical observations from Phase II trials reinforced this potential, describing zometapine as an "extremely effective pharmacotherapeutic agent" in patients with depression at dosages ranging from 300 to 600 mg/day [1] [3]. Despite these promising findings, detailed mechanistic studies regarding its receptor binding profile or effects on specific neurotransmitter systems remain absent from the available literature, leaving its precise molecular targets incompletely defined.

  • Table 2: Key Findings from Zometapine’s Preclinical Evaluation in Animal Models of Depression
    Experimental ParadigmObserved Effect of ZometapineSignificanceReference
    Chronic Unpredictable Stress (CUS) + Acute Noise ExposureDose-related reversal of behavioral depressionDemonstrated efficacy specifically under enhanced stress conditions [3]
    Defecation Response (CUS Model)Normalization of stress-induced defecation increaseConfirmed anti-stress effect on physiological parameter [3]
    Basal Corticosterone Levels (Post-CUS)Partial normalization of elevated corticosteroneSuggested modulation of dysregulated HPA axis function [3]
    Forced Swim Test (FST) BehaviorReduced immobility time after chronic administrationIndicated potential reduction in behavioral despair [3]

Properties

CAS Number

51022-73-2

Product Name

Zometapine

IUPAC Name

4-(3-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-pyrazolo[3,4-e][1,4]diazepine

Molecular Formula

C14H15ClN4

Molecular Weight

274.75 g/mol

InChI

InChI=1S/C14H15ClN4/c1-9-12-13(10-4-3-5-11(15)8-10)16-6-7-17-14(12)19(2)18-9/h3-5,8,17H,6-7H2,1-2H3

InChI Key

YCWROMXNZZIJDQ-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=NCCN2)C3=CC(=CC=C3)Cl)C

Synonyms

4-(3-chlorophenyl)-1,6,7,8-tetrahydro-1,3-dimethylpyrazolo(3,4-e)(1,4)diazepine
CI 781
CI-781
zometapine

Canonical SMILES

CC1=NN(C2=C1C(=NCCN2)C3=CC(=CC=C3)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.